

Application Notes and Protocols: Descarbon Sildenafil-d3 for Impurity Profiling of Sildenafil

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Compound of Interest

Compound Name: Descarbon Sildenafil-d3

Cat. No.: B019351

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Descarbon Sildenafil-d3** as an internal standard in the impurity profiling of Sildenafil. The methodologies outlined are crucial for ensuring the quality, safety, and efficacy of Sildenafil active pharmaceutical ingredients (APIs) and finished drug products.

Introduction

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing.^{[1][2]} It involves the identification, quantification, and control of impurities in drug substances and products.^[1] Regulatory bodies such as the FDA and EMA have stringent guidelines for impurity levels, making accurate and reliable analytical methods essential.

Descarbon Sildenafil-d3 is a deuterium-labeled analog of Sildenafil.^[3] It serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS) and liquid chromatography (LC) due to its chemical similarity to Sildenafil and its distinct mass.^{[3][4]} The use of a stable isotope-labeled internal standard like **Descarbon Sildenafil-d3** enhances the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.^{[3][4][5]}

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of Sildenafil and its impurities using High-Performance Liquid Chromatography (HPLC). These values are compiled from various validated methods and provide a reference for expected performance.

Table 1: Linearity Data for Sildenafil and Its Impurities

Analyte	Concentration Range	Correlation Coefficient (r^2)
Sildenafil Citrate	200 - 300 µg/mL	> 0.999
Impurity A	LOQ to 150% of specification level	> 0.998
Impurity B	LOQ to 150% of specification level	> 0.998
Impurity C	LOQ to 150% of specification level	> 0.998
Impurity D	LOQ to 150% of specification level	> 0.998

Data compiled from studies on Sildenafil impurity profiling.[6]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sildenafil Impurities

Impurity	LOD (µg/mL)	LOQ (µg/mL)
Impurity A	~0.01	~0.03
Impurity B	~0.01	~0.03
Impurity C	~0.01	~0.03
Impurity D	~0.01	~0.03

Representative values from validated HPLC methods.[7]

Table 3: Accuracy (Recovery) Data for Sildenafil Impurities

Impurity	Spiked Concentration (% of Analyte Concentration)	Mean Recovery (%)
Impurity A	0.05	98.5 - 101.2
0.10	99.1 - 100.8	
0.15	98.9 - 101.5	
Impurity B	0.05	98.2 - 101.0
0.10	99.0 - 100.5	
0.15	98.7 - 101.3	
Impurity C	0.05	98.8 - 101.4
0.10	99.3 - 100.9	
0.15	99.1 - 101.6	
Impurity D	0.05	98.4 - 101.1
0.10	98.9 - 100.7	
0.15	98.6 - 101.4	

Recovery studies were performed in triplicate at three concentration levels.[6]

Experimental Protocols

The following protocols describe the preparation of solutions and the conditions for HPLC-UV and LC-MS analysis for the impurity profiling of Sildenafil using **Descarbon Sildenafil-d3** as an internal standard.

3.1. Preparation of Solutions

3.1.1. Diluent Preparation: A suitable diluent is prepared by mixing buffer, methanol, and acetonitrile in a specified ratio (e.g., 58:25:17 v/v/v).[8] The buffer is typically an aqueous solution of triethylamine adjusted to pH 3.0 with phosphoric acid.[8]

3.1.2. Standard Stock Solutions:

- Sildenafil Citrate Stock Solution (5.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Sildenafil Citrate reference standard in the diluent.[6]
- Impurity Stock Solution (0.25 mg/mL): Prepare a stock solution containing a mixture of known Sildenafil impurities (e.g., Impurities A, B, C, and D) in the diluent.[6]
- **Descarbon Sildenafil-d3** Internal Standard (IS) Stock Solution (1.0 mg/mL): Accurately weigh and dissolve **Descarbon Sildenafil-d3** in the diluent.

3.1.3. Working Standard Solution:

- Prepare a working standard solution by diluting the Sildenafil Citrate and impurity stock solutions with the diluent to achieve a final concentration of approximately 250 µg/mL of Sildenafil Citrate and a relevant concentration for the impurities (e.g., 0.1% of the analyte concentration).
- Spike the working standard solution with the **Descarbon Sildenafil-d3** IS stock solution to a final concentration of approximately 10 µg/mL.

3.1.4. Sample Preparation:

- For bulk drug substance, accurately weigh and dissolve the Sildenafil sample in the diluent to achieve a target concentration of 250 µg/mL.
- For tablets, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask, dissolve in the diluent with the aid of sonication, and filter through a 0.45 µm nylon membrane filter.[7]
- Spike the sample solution with the **Descarbon Sildenafil-d3** IS stock solution to the same final concentration as in the working standard solution.

3.2. Chromatographic Conditions

3.2.1. HPLC-UV Method

Parameter	Condition
Column	Waters XTerra, RP-18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase	Gradient elution with a mixture of buffer and an organic modifier (e.g., acetonitrile)[6]
Flow Rate	1.0 mL/min[6][9]
Detection Wavelength	230 nm[6][9]
Injection Volume	10 µL
Column Temperature	30 °C[8]

A gradient program such as (Time/% Acetonitrile): 0/0, 30/100, 35/100, 40/0, 45/0 can be used for effective separation.[6]

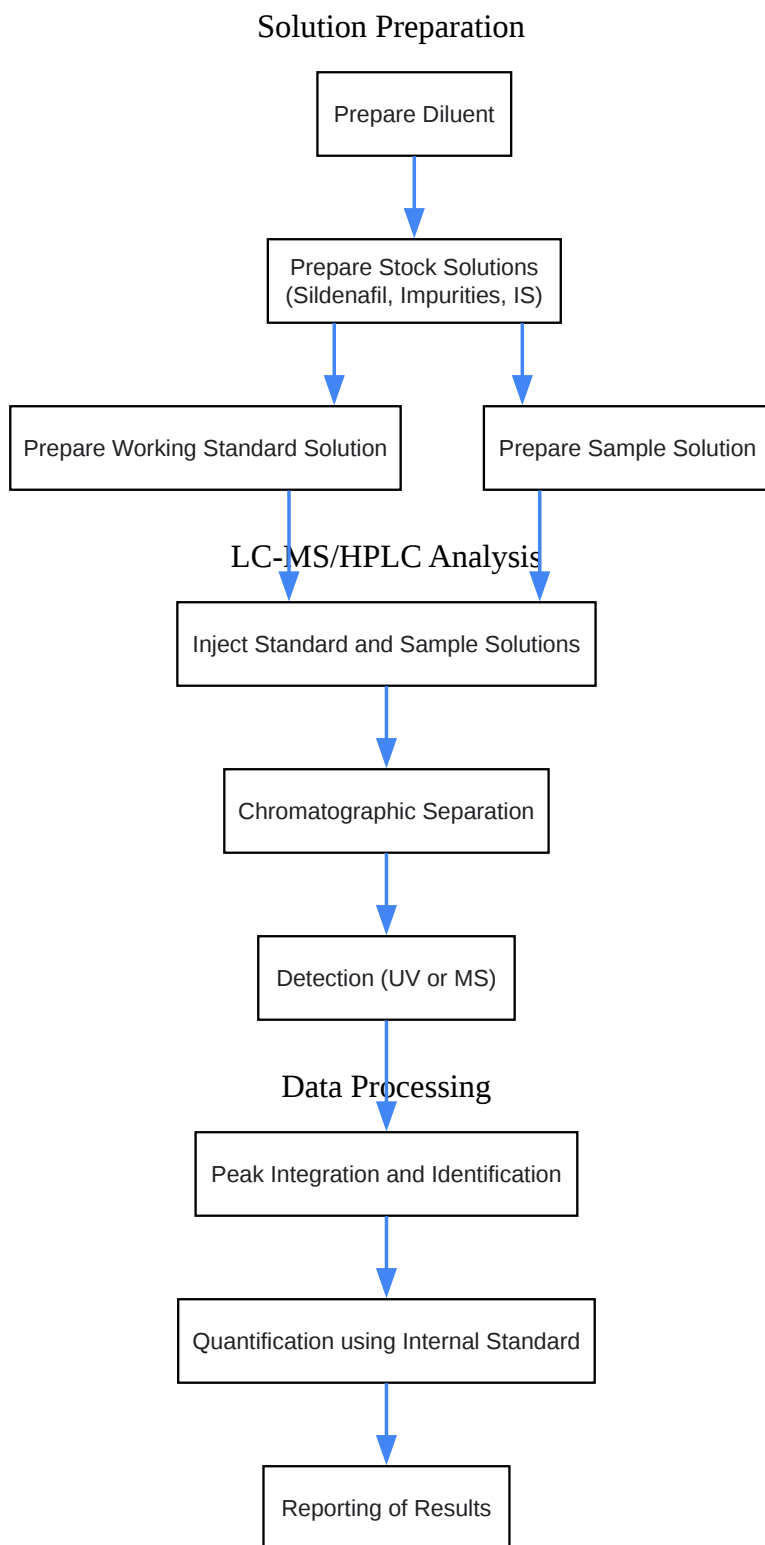
3.2.2. LC-MS Method (for enhanced sensitivity and specificity)

Parameter	Condition
Column	Ascentis® Express C18 (150 mm x 4.6 mm, 5 µm) or equivalent[8]
Mobile Phase	A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., acetonitrile or methanol)
Flow Rate	0.5 - 1.0 mL/min
Injection Volume	5 - 10 µL
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
MS Detection	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (Example)	Sildenafil: m/z [M+H] ⁺ , Descarbon Sildenafil-d3: m/z [M+H] ⁺ , Specific impurity ions

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the impurity profiling of Sildenafil using **Descarbon Sildenafil-d3** as an internal standard.

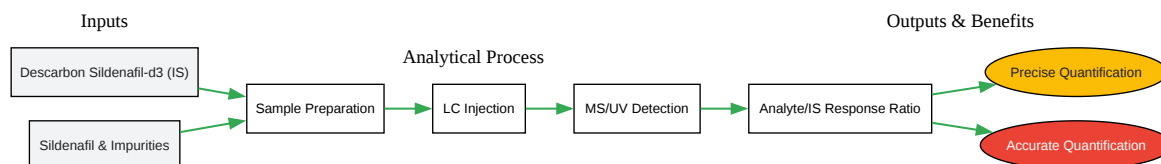


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Caption: Workflow for Sildenafil Impurity Profiling.

4.2. Rationale for Using an Internal Standard

The diagram below outlines the logical relationship and benefits of using an internal standard like **Descarbon Sildenafil-d3** in quantitative analysis.



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Caption: Rationale for Internal Standard Use.

Conclusion

The use of **Descarbon Sildenafil-d3** as an internal standard provides a robust and reliable method for the impurity profiling of Sildenafil. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to establish and validate their own analytical methods, ensuring compliance with regulatory standards and contributing to the production of high-quality, safe, and effective pharmaceutical products.

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